Product packaging for 4,6-Dichloroquinazolin-2-ol(Cat. No.:)

4,6-Dichloroquinazolin-2-ol

Cat. No.: B11892604
M. Wt: 215.03 g/mol
InChI Key: DSCIVJDTQKYMNI-UHFFFAOYSA-N
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Description

Overview of the Quinazoline (B50416) Heterocycle Framework

Quinazoline is a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. wikipedia.orgfrontiersin.org Its chemical formula is C₈H₆N₂, and it is also known by the systematic name 1,3-diazanaphthalene. wikipedia.orgfrontiersin.org The quinazoline structure is planar and serves as the core for over 200 naturally occurring alkaloids found in various plants, microorganisms, and animals. wikipedia.orgipinnovative.com While the parent quinazoline molecule is not frequently a subject of technical literature on its own, its substituted derivatives are of considerable interest. wikipedia.org These derivatives are pivotal in medicinal chemistry and organic synthesis, exhibiting a wide array of biological activities. nih.govopenmedicinalchemistryjournal.comnih.gov The versatility of the quinazoline scaffold allows for various substitutions, leading to a vast library of compounds with diverse properties. ijrar.org

Properties of the Parent Quinazoline Molecule
PropertyValue
Chemical FormulaC₈H₆N₂ wikipedia.orgfrontiersin.org
Molar Mass130.150 g·mol⁻¹ wikipedia.orgnih.gov
AppearanceLight yellow crystalline solid wikipedia.org
Melting Point48 °C (118 °F; 321 K) wikipedia.org
Boiling Point243 °C (469 °F; 516 K) wikipedia.org
Solubility in waterSoluble wikipedia.org

Structural Classification and Nomenclature of Halogenated Quinazolinols

Halogenated organic compounds are named using a systematic approach. sydney.edu.au The IUPAC (International Union of Pure and Applied Chemistry) system is the standard for naming these compounds. byjus.com For halogenated hydrocarbons, prefixes such as "fluoro-", "chloro-", "bromo-", and "iodo-" are added to the name of the parent hydrocarbon. sydney.edu.auacdlabs.com The position of the halogen atoms is indicated by numbers, and prefixes like "di-", "tri-", etc., are used if multiple identical halogen atoms are present. sydney.edu.aubyjus.com If different halogens are attached, they are listed in alphabetical order. byjus.com

In the case of "4,6-Dichloroquinazolin-2-ol," the name indicates a quinazoline core. The "-ol" suffix signifies a hydroxyl (-OH) group, and its position is at the number 2 carbon of the quinazoline ring. The prefix "dichloro-" indicates the presence of two chlorine atoms. The numbers "4" and "6" specify that these chlorine atoms are attached to the 4th and 6th carbon atoms of the quinazoline structure, respectively. This compound belongs to the class of quinazolinols, which are quinazoline derivatives containing a hydroxyl group.

Academic and Research Significance of Substituted Quinazolines in Organic Synthesis

Substituted quinazolines are of immense interest to the academic and research communities, primarily due to their role as versatile building blocks in organic synthesis. mdpi.comarabjchem.org The quinazoline scaffold can be modified at various positions, allowing for the creation of a wide range of derivatives with tailored properties. ijrar.org The reactivity of halogenated quinazolines, in particular, makes them valuable intermediates. mdpi.comresearchgate.net The carbon-halogen bonds can participate in various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions, enabling the introduction of diverse functional groups. mdpi.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Cl2N2O B11892604 4,6-Dichloroquinazolin-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4Cl2N2O

Molecular Weight

215.03 g/mol

IUPAC Name

4,6-dichloro-3H-quinazolin-2-one

InChI

InChI=1S/C8H4Cl2N2O/c9-4-1-2-6-5(3-4)7(10)12-8(13)11-6/h1-3H,(H,11,12,13)

InChI Key

DSCIVJDTQKYMNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)NC(=C2C=C1Cl)Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 4,6 Dichloroquinazolin 2 Ol and Its Halogenated Analogs

Nucleophilic Aromatic Substitution (SNAr) Reactions on Dichloroquinazoline Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halogenated quinazolines. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a negatively charged Meisenheimer intermediate, followed by the departure of the leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring is crucial for activating the substrate towards nucleophilic attack. researchgate.net In the quinazoline (B50416) system, the nitrogen atoms of the pyrimidine (B1678525) ring act as powerful electron-withdrawing features, significantly influencing the regioselectivity of SNAr reactions.

Regioselectivity of Substitution at Halogenated Sites (C-4 and C-6)

In dihalogenated quinazoline systems like 4,6-dichloroquinazolin-2-ol, the two chlorine atoms are in chemically distinct environments: one is on the pyrimidine ring (C-4) and the other is on the fused benzene (B151609) ring (C-6). This distinction leads to significant differences in their reactivity and pronounced regioselectivity in SNAr reactions.

The reactivity of the chlorine atoms in dichloroquinazoline systems is governed by a combination of electronic and steric factors. Electronically, the pyrimidine portion of the quinazoline ring is inherently more electron-deficient than the benzene portion due to the presence of the two nitrogen atoms.

The chlorine atom at the C-4 position experiences a strong activating effect from the adjacent nitrogen atom at position 3 (an α-nitrogen effect). mdpi.comnih.govmdpi.com This effect makes the C-4 carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. mdpi.com Theoretical studies using Density Functional Theory (DFT) on related 2,4-dichloroquinazolines have confirmed that the C-4 position has a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO), indicating it as the preferred site for nucleophilic attack. mdpi.com This electronic activation at C-4 is often the dominant factor determining regioselectivity.

Steric factors can also play a role, although often secondary to electronic effects. Bulky nucleophiles or large substituents adjacent to a reaction site can hinder the approach of the nucleophile, potentially slowing the reaction rate or influencing the product distribution. mdpi.com However, in most documented SNAr reactions on dihaloquinazolines, the powerful electronic activation at C-4 overrides potential steric considerations.

When comparing the reactivity of the C-4 and C-6 halogens, experimental evidence from various dihaloquinazoline analogs consistently demonstrates the superior reactivity of the C-4 position in SNAr reactions.

In studies on 6-bromo-2,4-dichloroquinazoline (B10380), nucleophilic substitution occurs exclusively at the C-4 position under mild conditions, leaving the C-2 chloro and C-6 bromo substituents intact. stackexchange.com This is noteworthy because the carbon-bromine bond is generally weaker and more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. However, in SNAr, the electronic activation at C-4 by the α-nitrogen is so profound that it makes the C-4 chlorine significantly more labile than the C-6 bromine. mdpi.com

This pronounced reactivity trend (C-4 > C-6) is further amplified by the presence of the 2-ol group, which exists predominantly as its 2-oxo tautomer (a quinazolinone). nih.gov The amide group in the quinazolinone ring acts as an additional electron-withdrawing group, further deactivating the fused benzene ring (including the C-6 position) toward nucleophilic attack and enhancing the electrophilicity of the C-4 position. Therefore, for this compound, nucleophilic aromatic substitution will selectively occur at the C-4 position.

Electronic and Steric Factors Influencing C-Cl Reactivity

Reactivity of the 2-Hydroxyl Group in SNAr Processes

The 2-hydroxyl group in this compound does not typically act as a leaving group in SNAr reactions. Its primary chemical characteristic is its participation in lactam-lactim tautomerism, where it exists in equilibrium with the significantly more stable 2-oxo (amide) form, 4,6-dichloroquinazolin-2(1H)-one. nih.govuci.educhemaxon.com The equilibrium heavily favors the lactam (amide) tautomer. masterorganicchemistry.com

The main influence of this group on SNAr processes is indirect; the electron-withdrawing nature of the amide in the dominant tautomer enhances the electrophilicity of the pyrimidine ring, thereby activating the C-4 position for nucleophilic attack as previously discussed. The hydroxyl group itself is not displaced by common nucleophiles under typical SNAr conditions.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful tools for forming carbon-carbon bonds and are widely applied to functionalize halogenated quinazolines. nih.gov The regioselectivity in these reactions is determined by a balance between the inherent reactivity of the carbon-halogen bond (C-I > C-Br > C-Cl) and the electronic environment of the carbon atom to which the halogen is attached. mdpi.combaranlab.org

Suzuki-Miyaura, Sonogashira, and Heck Couplings on Halogenated Quinazolines

For di- or polyhalogenated quinazolines, these coupling reactions can often be performed with high regioselectivity, allowing for the stepwise functionalization of the scaffold.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. In the case of dichloroquinazolines, the C-4 chlorine is preferentially substituted. For example, the Suzuki-Miyaura coupling of 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline with various arylboronic acids under microwave irradiation selectively yields the C-4 coupled products. nih.govmdpi.com This highlights the greater reactivity of the C-4 position over other chloro-substituted positions on the benzene ring (e.g., C-7). Similarly, for substrates like 6-bromo-2-cyclopropyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one, the Suzuki coupling occurs at the C-6 position, demonstrating the feasibility of functionalizing the benzene ring. nih.gov

SubstrateCoupling PartnerCatalyst SystemConditionsProductYield (%)Ref
4,7-Dichloro-6-nitroquinazoline3-NO₂Ph-B(OH)₂Pd(PPh₃)₄, Na₂CO₃DME/EtOH, MW, 80°CC-4 Arylation78 nih.gov
4,7-Dichloro-6-nitroquinazoline4-ClPh-B(OH)₂Pd(PPh₃)₄, Na₂CO₃DME/EtOH, MW, 80°CC-4 Arylation63 nih.govmdpi.com
6-Bromo-2-cyclopropylquinazolin-4(3H)-onePhenylboronic acidPd(OAc)₂, K₂CO₃Dioxane/H₂OC-6 ArylationN/A nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org Similar to SNAr and Suzuki reactions, Sonogashira coupling on 2,4-dichloroquinazoline (B46505) or 6-bromo-2,4-dichloroquinazoline occurs selectively at the highly activated C-4 position. mdpi.comnih.gov However, when the competition is between a C-4 chlorine and a C-6 iodine (as in 2-aryl-4-chloro-6-iodoquinazolines), the much greater reactivity of the C-I bond in oxidative addition leads to selective coupling at the C-6 position. mdpi.comresearchgate.net

SubstrateCoupling PartnerCatalyst SystemConditionsProductYield (%)Ref
6-Bromo-2,4-dichloroquinazolinetert-ButylacetylenePdCl₂(PPh₃)₂-CuI, NEt₃THF, rtC-4 Alkynylation67 mdpi.com
4-Chloro-6,7-dimethoxyquinazolinePhenylacetylenePd catalyst, CuI, NEt₃DMFC-4 AlkynylationN/A mdpi.com
2-Aryl-4-chloro-6-iodoquinazolinePhenylacetylenePd(PPh₃)₄, CuI, NEt₃THF, refluxC-6 Alkynylation94 researchgate.net

Heck Coupling: The Heck reaction couples an alkene with an aryl or vinyl halide. While less commonly reported for dichloroquinazolines compared to Suzuki and Sonogashira reactions, it is a viable method for functionalization. Studies have shown successful Heck couplings on 6-iodoquinazoline (B1454157) derivatives, where alkenes are introduced at the C-6 position of the quinazoline core. mdpi.com For instance, 2-(furan-2-yl)-6-iodo-N-isopropylquinazolin-4-amine reacts with tert-butyl acrylate (B77674) to yield the 6-alkenylated product. mdpi.com

SubstrateCoupling PartnerCatalyst SystemConditionsProductYield (%)Ref
2-(Furan-2-yl)-6-iodo-N-isopropylquinazolin-4-aminetert-Butyl acrylatePd(OAc)₂, (o-Tol)₃P, NEt₃Acetonitrile, 100°CC-6 Alkenylation63 mdpi.com
N-(3-Fluorophenyl)-6-iodoquinazolin-4-amine2-Methylbut-3-en-2-olPd(OAc)₂, (o-Tol)₃P, NEt₃Acetonitrile, 100°CC-6 Alkenylation73 mdpi.com

Selective Functionalization of Multiple Halogen Substituents

The presence of multiple halogen atoms on the quinazoline ring, as in this compound, presents both a challenge and an opportunity for synthetic chemists. The differential reactivity of these halogen substituents allows for selective functionalization, enabling the stepwise introduction of various molecular fragments. The key to this selectivity lies in the electronic environment of each halogenated carbon.

In dihalogenated quinazolines, the reactivity of a halogen is significantly influenced by its position on the heterocyclic ring. For instance, in 2,4-dichloroquinazolines, the chlorine atom at the C-4 position is substantially more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C-2 position. mdpi.com This enhanced reactivity is attributed to the "α-nitrogen effect," where the adjacent nitrogen atom at position 3 renders the C-4 position more electrophilic. researchgate.net This principle is widely exploited for the regioselective synthesis of 2-chloro-4-aminoquinazolines by reaction with various primary or secondary amines. mdpi.com

When halogens are present on both the pyrimidine and benzene rings, such as in 6-bromo-2,4-dichloroquinazoline, the situation becomes more nuanced. While typically reactivity in metal-catalyzed cross-coupling reactions correlates with the carbon-halogen bond strength (C-I > C-Br > C-Cl), the electronic activation at specific positions can override this trend. researchgate.net Research has shown that the C(4)-Cl bond in 6-bromo-2,4-dichloroquinazoline is more reactive in these couplings than the weaker C-Br bond at the 6-position. researchgate.net This demonstrates that the electronic activation at C-4 is the dominant factor. However, in 2-aryl-4-chloro-6-iodoquinazolines, the intrinsically higher reactivity of the C-I bond governs the selectivity, leading to substitution at the C-6 position first. researchgate.net

The chlorine atom at the C-6 position on the benzene ring is less reactive towards nucleophilic substitution compared to the one at C-4 but can be targeted under different reaction conditions, often involving metal catalysis. This differential reactivity allows for a programmed approach to synthesizing polysubstituted quinazolines. For example, a highly reactive C-4 chlorine can be displaced first by a nucleophile, followed by a metal-catalyzed cross-coupling reaction at the C-6 position.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of Dihaloquinazolines
SubstratePosition of Primary AttackReaction TypeGoverning FactorReference
2,4-DichloroquinazolineC-4SNArElectronic Activation (α-nitrogen effect) mdpi.com
6-Bromo-2,4-dichloroquinazolineC-4Metal-Catalyzed Cross-CouplingElectronic Activation at C-4 researchgate.net
2-Aryl-4-chloro-6-iodoquinazolineC-6Metal-Catalyzed Cross-CouplingC-X Bond Strength (C-I > C-Cl) researchgate.net

Electrophilic Aromatic Substitution on the Quinazoline Core

While the pyrimidine portion of the quinazoline ring is generally electron-deficient and resistant to electrophilic attack, the fused benzene ring behaves more like a typical aromatic system, albeit a deactivated one. wikipedia.org The nitrogen atoms in the pyrimidine ring exert an electron-withdrawing effect, deactivating the benzene ring towards electrophilic aromatic substitution.

Despite this deactivation, electrophilic substitution is possible, and the regioselectivity is dictated by the electronic nature of the quinazoline system. For the parent quinazoline molecule, the predicted order of reactivity for electrophilic attack on the benzene ring is C-8 > C-6 > C-5 > C-7. wikipedia.org The presence of substituents on the ring, such as the chloro and hydroxyl/oxo groups in this compound, further modulates this reactivity. The chlorine atom at C-6 is a deactivating, ortho-, para-directing group, while the effect of the C-2 and C-4 substituents would also influence the electron density distribution across the benzene portion of the molecule.

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the derivatization of the quinazoline scaffold, often proceeding through pathways that can be formally considered electrophilic substitutions on the aromatic core. chim.itresearchgate.net These methods allow for the introduction of aryl, alkyl, and other functional groups at specific C-H bonds, including those on the benzene ring, under conditions that can be controlled to achieve desired regioselectivity. researchgate.net For example, the insertion of electrophilic groups at the C-6 position has been reported in the synthesis of certain biologically active quinazoline derivatives. nih.gov

Table 2: Reactivity of Quinazoline Core towards Electrophilic Substitution
Ring SystemSusceptibility to Electrophilic SubstitutionRelative Reactivity Order (Benzene Ring)Reference
Pyrimidine RingResistantN/A wikipedia.org
Benzene RingSusceptible (deactivated)8 > 6 > 5 > 7 wikipedia.org

Tautomerism and Isomerism in Quinazolin-2-ol (B1296456) Structures

Quinazolin-2-ol exists in a dynamic equilibrium with its tautomeric form, 1,2-dihydroquinazolin-2-one (also called quinazolin-2(1H)-one). nih.gov This is a classic example of lactam-lactim tautomerism, a type of prototropy where a proton moves between an oxygen and a nitrogen atom within the molecule. testbook.com

Lactim form: this compound (aromatic hydroxyl structure)

Lactam form: 4,6-Dichloro-1,2-dihydroquinazolin-2-one (amide structure)

The equilibrium between these two forms can be influenced by factors such as the solvent, temperature, and pH. In many cases, the lactam form is thermodynamically more stable and predominates in solution and in the solid state. Spectroscopic methods, particularly NMR, are instrumental in studying this dynamic equilibrium. ubd.edu.bn

In addition to tautomerism, quinazolin-2-ol has structural isomers. The primary isomers are defined by the position of the oxo (or hydroxyl) group on the pyrimidine ring. Quinazolinone, as a general structure, has two main isomers: 2-quinazolinone and 4-quinazolinone, with the latter being more common in medicinal chemistry applications. wikipedia.orgresearchgate.net Therefore, this compound is a structural isomer of 4,6-dichloroquinazolin-4-ol. These isomers have distinct chemical and physical properties due to the different electronic environments of the substituents.

Table 3: Tautomeric and Isomeric Forms Related to this compound
RelationshipStructure AStructure BDescriptionReference
TautomerismThis compound (Lactim)4,6-Dichloroquinazolin-2(1H)-one (Lactam)Interconverting forms differing in proton and double bond position. nih.govtestbook.com
IsomerismThis compound4,6-Dichloroquinazolin-4-olSame molecular formula, different atom connectivity (position of -OH group). wikipedia.org

Theoretical and Computational Chemistry of 4,6 Dichloroquinazolin 2 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic and structural properties of molecules. nih.gov These methods model the electron density to derive key molecular characteristics, offering a balance between computational cost and accuracy. nih.govwuxiapptec.com For halogenated quinazolines, DFT, often using the B3LYP functional, has proven effective in elucidating structure and reactivity. nih.govnih.gov

Energetic Analysis of Bond Dissociation and Reaction Pathways

Bond Dissociation Energy (BDE) is the energy required to break a bond homolytically, forming two radicals. libretexts.org It is a direct measure of bond strength and is crucial for predicting which bonds are most likely to break during a chemical reaction. orgoreview.com BDEs can be accurately calculated using computational methods, and these values are instrumental in understanding reaction mechanisms and regioselectivity. nih.govlibretexts.org

While specific BDE values for 4,6-dichloroquinazolin-2-ol are not available in the cited literature, studies on analogous compounds like 6-bromo-2,4-dichloroquinazoline (B10380) provide valuable insights. nih.govmdpi.com In these systems, computational analysis reveals differences in the BDEs of carbon-halogen bonds at various positions on the quinazoline (B50416) core.

Table 2: Calculated Bond Dissociation Energies (BDE) for a Related Dihaloquinazoline

Compound Bond BDE (kcal/mol) at B3LYP Level
6-Bromo-2,4-dichloroquinazoline C4–Cl 84.8

Data sourced from a computational study on 6-bromo-2,4-dichloroquinazoline. mdpi.com

This data illustrates that the BDE can vary significantly depending on the position of the halogen on the heterocyclic scaffold. For this compound, one would expect a difference between the BDE of the C4–Cl bond and the C6–Cl bond. The C4 position is activated by the adjacent ring nitrogens, which can influence its bond strength compared to the C6 position on the benzene (B151609) ring portion of the molecule. mdpi.com

Reaction pathways are typically investigated by calculating the energies of reactants, transition states, and products. mdpi.com For haloquinazolines, a common reaction is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a halogen atom. mdpi.comchemrxiv.org Computational studies can map the energy profile of such reactions, identifying the activation energies for substitution at different sites and thus predicting the most likely reaction pathway. mdpi.comnih.gov

Prediction of Regioselectivity and Reaction Mechanisms

Computational chemistry is highly effective at predicting the regioselectivity of chemical reactions. numberanalytics.com For di- and tri-substituted quinazolines, DFT calculations have been used to explain the observed selectivity in nucleophilic substitution reactions. nih.govmdpi.comnih.gov

In the case of dichloroquinazolines, such as the related 2,4-dichloroquinazoline (B46505), nucleophilic attack preferentially occurs at the C4 position over the C2 position. mdpi.comnih.gov This selectivity is explained by analyzing the molecule's electronic structure. DFT calculations show that the LUMO has a larger coefficient on the C4 carbon atom. mdpi.comnih.gov In Frontier Molecular Orbital (FMO) theory, a larger LUMO coefficient indicates a more electrophilic site, making it more susceptible to attack by a nucleophile. wuxiapptec.com

Furthermore, calculations of the activation energies for the formation of the Meisenheimer intermediate—a key step in the SNAr mechanism—confirm this preference. mdpi.comchemrxiv.org The energy barrier for a nucleophile to attack the C4 position is calculated to be lower than the barrier for attack at the C2 position, making the C4 substitution kinetically favored. mdpi.comnih.gov

Applying this established principle to this compound, it is predicted that nucleophilic substitution would overwhelmingly favor the displacement of the chlorine atom at the C4 position over the one at the C6 position. The C4 position is electronically activated by the adjacent nitrogen atoms of the pyrimidine (B1678525) ring, whereas the C6 position is part of a less reactive benzene ring. This inherent electronic difference is the primary determinant of regioselectivity in substitution reactions. nih.govmdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a computational lens to view the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing information about conformational changes, molecular stability, and interactions with the surrounding environment, such as a solvent. mdpi.com These simulations are often performed using specialized software like GROMACS and force fields such as CHARMM. mdpi.com

Conformational Flexibility and Stability of this compound

The core structure of this compound, consisting of fused pyrimidine and benzene rings, is largely rigid. However, some degree of flexibility exists. The molecule can exist in tautomeric forms, primarily the enol form (this compound) and the keto form (4,6-dichloro-3,4-dihydroquinazolin-2-one). mdpi.comlibretexts.org Keto-enol tautomerism involves the migration of a proton and the shifting of double bonds. comporgchem.commasterorganicchemistry.com

MD simulations could be employed to study the relative stability of these tautomers and the dynamics of their interconversion, although such specific studies on this compound are not found in the cited literature. The main source of conformational flexibility in the enol form would be the rotation of the hydroxyl (–OH) group. For the keto form, slight puckering of the non-aromatic dihydropyrimidine (B8664642) ring could occur.

The stability of a particular conformation over the course of an MD simulation is typically assessed using metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). mdpi.com

RMSF measures the fluctuation of individual atoms or residues around their average positions, highlighting flexible regions of the molecule. mdpi.com

For a rigid molecule like this compound, low RMSD and RMSF values would be expected in an MD simulation, confirming its structural stability.

Solvent Effects on Reactivity

The solvent in which a reaction is conducted can have a profound impact on reaction rates and mechanisms. mdpi.com Computational chemistry models these effects using two main approaches: implicit and explicit solvent models.

Implicit models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient. comporgchem.com

Explicit models involve simulating individual solvent molecules around the solute, providing a more detailed and accurate picture of specific solute-solvent interactions like hydrogen bonding, at a higher computational cost.

For this compound, the solvent would play a critical role in both its reactivity and its tautomeric equilibrium. In SNAr reactions, the transition states and Meisenheimer intermediates are often charged and highly polar. Polar solvents would stabilize these charged species more effectively than non-polar solvents, thereby lowering the activation energy and increasing the reaction rate. mdpi.commdpi.com

Solvent polarity is also known to strongly influence keto-enol equilibria. mdpi.commasterorganicchemistry.com The relative stability of the keto and enol tautomers of this compound would likely shift depending on the hydrogen-bonding capabilities and polarity of the solvent. For instance, solvents that can act as hydrogen bond donors or acceptors could stabilize one tautomer over the other. masterorganicchemistry.com Computational studies using different solvent models could predict the dominant tautomer in various environments, which is crucial as the two tautomers may exhibit different chemical reactivities.

Derivatization and Structural Modification Strategies for 4,6 Dichloroquinazolin 2 Ol

Functionalization at Halogenated Positions (C-4, C-6)

The chlorine substituents at the C-4 and C-6 positions of the quinazoline (B50416) ring are key handles for introducing molecular diversity. The reactivity of these positions is influenced by the electronic effects of the heterocyclic nitrogen atoms. Notably, the C-4 position is generally more electrophilic and thus more susceptible to nucleophilic attack or cross-coupling reactions than the C-6 position. nih.govnih.gov This differential reactivity allows for selective functionalization.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the chlorinated positions. nih.govwikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloroquinazoline with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govrsc.org While information specifically on 4,6-dichloroquinazolin-2-ol is limited, studies on analogous di- and tri-haloquinazolines demonstrate the feasibility and regioselectivity of this transformation. For instance, in 2,4-dichloroquinazolines, Suzuki coupling occurs selectively at the more reactive C-4 position. nih.gov A similar preference would be expected for the 4,6-dichloro isomer. By carefully selecting the catalyst system (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and reaction conditions (base, solvent, temperature), it is possible to achieve either mono- or di-substitution. nih.gov For example, using an excess of the boronic acid can drive the reaction towards disubstitution. nih.gov

Heck Coupling: The Heck reaction allows for the introduction of alkenyl substituents. This palladium-catalyzed reaction couples the haloquinazoline with an alkene. nih.gov Research on related 6-iodoquinazolin-4-amines has shown successful alkenylation at the C-6 position using catalysts like Pd(OAc)₂ with a phosphine (B1218219) ligand. nih.govresearchgate.net

Sonogashira Coupling: This reaction introduces alkynyl groups by coupling the haloquinazoline with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base like triethylamine. nih.govresearchgate.net Selective mono-alkynylation at the C-4 position of 6-bromo-2,4-dichloroquinazoline (B10380) has been achieved, highlighting the higher reactivity of the C-4 halogen. nih.gov

Other Cross-Coupling Reactions: Other notable cross-coupling reactions applicable to haloquinazolines include the Stille (using organotin reagents), Negishi (using organozinc reagents), and Kumada (using Grignard reagents) couplings. nih.govresearchgate.net Each of these methods offers a different scope and tolerance for functional groups, providing a versatile toolkit for derivatization. For example, a modified Kumada coupling using CuI as a catalyst has been used for the selective C-4 substitution of 2,4-dichloroquinazoline (B46505). nih.gov

Table 1: Overview of Cross-Coupling Reactions for Functionalizing Dihaloquinazolines

Reaction Name Reagent Type Catalyst System (Typical) Introduced Substituent Reference
Suzuki-Miyaura Boronic acids/esters Pd(PPh₃)₄ or Pd(OAc)₂ with a base Aryl, Heteroaryl, Alkyl nih.govmdpi.com
Heck Alkenes Pd(OAc)₂ with a phosphine ligand Alkenyl nih.gov
Sonogashira Terminal alkynes PdCl₂(PPh₃)₂-CuI with a base Alkynyl nih.govresearchgate.net
Stille Organotin reagents Pd(PPh₃)₄ Various carbon groups nih.gov
Negishi Organozinc reagents Pd(PPh₃)₄ Various carbon groups nih.gov
Kumada Grignard reagents Pd or Ni catalyst, sometimes with CuI Alkyl, Aryl nih.govresearchgate.net

The chlorine atoms on the this compound ring can be displaced by various heteroatom nucleophiles, a process often referred to as nucleophilic aromatic substitution (SNAr). researchgate.net

N-Containing Moieties: Amines are effective nucleophiles for displacing the chloro groups to form aminoquinazolines. The reaction conditions typically involve heating the chloroquinazoline with the desired amine in a suitable solvent. thieme-connect.deresearchgate.net The greater reactivity of the C-4 position allows for regioselective mono-amination. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a powerful and general method for forming C-N bonds and is applicable to a wide range of amines and aryl halides. semanticscholar.orgwikipedia.org This method has been successfully applied to the amination of 6-bromoquinazolin-4(3H)-one. semanticscholar.org

O-Containing Moieties: Alcohols and phenols can act as nucleophiles to displace the chlorine atoms, forming ether linkages. The reaction is typically carried out in the presence of a base to generate the more nucleophilic alkoxide or phenoxide ion. For example, sodium ethoxide has been used to displace the chlorine at the C-4 position of a related 4-chloro-6-iodoquinazoline (B131391) derivative. researchgate.net Nickel-catalyzed photoredox reactions have also emerged as a method for C-O bond formation, coupling phenols and aliphatic alcohols with aryl halides. uni-regensburg.de

S-Containing Moieties: Thiols can readily displace the chloro substituents to yield thioethers. These reactions are often facilitated by a base to form the thiolate anion, which is a potent nucleophile. thieme-connect.decas.cn Brønsted acid-facilitated thioetherification using nickel and visible light is a modern approach for this transformation. uni-regensburg.de The resulting thioether at the C-4 position can also serve as a temporary deactivating group, allowing for selective reactions at other positions before being removed or further functionalized. nih.gov

Introduction of Diverse Carbon-Based Substituents via Cross-Coupling

Chemical Transformations Involving the 2-Hydroxyl Group

The 2-hydroxyl group of this compound exists in tautomeric equilibrium with its corresponding quinazolin-2-one form. This duality in structure allows for a range of chemical transformations.

The hydroxyl group can be targeted for alkylation or acylation to form ethers and esters, respectively. libretexts.orggcms.cz

O-Alkylation: This involves the reaction of the hydroxyl group with an alkylating agent, such as an alkyl halide or a sulfate, typically in the presence of a base. organic-chemistry.orgmdpi.com For instance, methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate. nih.gov Another approach is the dehydrative O-alkylation, which couples two different alcohols under mild, metal-free conditions, for example, using N-iodosuccinimide as a precatalyst. mdpi.com These reactions convert the hydroxyl group into an ether, which can alter the compound's solubility and biological activity.

O-Acylation: Acylation is the process of introducing an acyl group, typically from an acyl chloride or an acid anhydride (B1165640), to form an ester. libretexts.org This reaction is often catalyzed by a base like pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org These ester derivatives are often more stable than the corresponding silylated products and can be used to protect the hydroxyl group or to introduce specific functionalities. libretexts.org

Table 2: Derivatization Reactions of the 2-Hydroxyl Group

Reaction Type Reagent Type Product General Conditions Reference
O-Alkylation Alkyl halides, Sulfates Ether Base (e.g., K₂CO₃) organic-chemistry.orgnih.gov
O-Acylation Acyl chlorides, Anhydrides Ester Base (e.g., Pyridine, DMAP) libretexts.orgorganic-chemistry.org

The this compound core is inherently a quinazolin-2-one derivative due to keto-enol tautomerism. The equilibrium generally favors the more stable amide-like quinazolinone form. nih.gov Further modifications often proceed from this tautomer. Synthetic routes targeting quinazolinone structures often involve the cyclization of precursors like 2-aminobenzamides. nih.gov While direct oxidation of the 2-ol form is less common as it already exists as the 2-one, reactions that build the quinazolinone ring system from different starting materials are prevalent in the synthesis of analogs. arabjchem.orgmdpi.com

O-Alkylation and O-Acylation Reactions

Multi-Substituted Quinazoline-2-ol Analogs

The synthesis of multi-substituted analogs leverages the sequential and regioselective nature of the reactions described above. By combining different derivatization strategies, a vast library of compounds can be generated from the this compound scaffold.

For example, a common strategy involves the initial selective functionalization of the C-4 position via SNAr or a cross-coupling reaction, taking advantage of its higher reactivity. nih.govnih.gov Following this, the C-6 position can be modified using a different cross-coupling reaction, often requiring more forcing conditions. Finally, the 2-hydroxyl group can be alkylated or acylated. This stepwise approach allows for the controlled synthesis of trisubstituted quinazoline derivatives with distinct functionalities at each position. One-pot sequential reactions, often assisted by microwave irradiation, have been developed to streamline the synthesis of polysubstituted quinazolines, allowing for rapid diversification. researchgate.net

Advanced Analytical and Spectroscopic Characterization in Quinazoline Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, including 4,6-dichloroquinazolin-2-ol. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide crucial information regarding the connectivity and spatial arrangement of atoms within the molecule.

¹H and ¹³C NMR for Structural Elucidation and Purity Assessment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for the initial structural verification and purity assessment of this compound.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine atoms and the quinazoline (B50416) ring system. Purity can be assessed by the absence of extraneous peaks that would indicate the presence of impurities or starting materials.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbons are highly dependent on their chemical environment, with carbons attached to electronegative atoms like chlorine and oxygen appearing at higher chemical shifts (downfield). For instance, carbons adjacent to chlorine (C4 and C6) and the carbon bearing the hydroxyl group (C2) are expected to resonate at significantly different fields compared to the other aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H5 Aromatic region -
H7 Aromatic region -
H8 Aromatic region -
OH Broad singlet -
C2 - ~160
C4 - ~150
C4a - Aromatic region
C5 - Aromatic region
C6 - ~150
C7 - Aromatic region
C8 - Aromatic region
C8a - Aromatic region

Note: These are approximate values and can vary based on the solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Regiochemical Assignments

While 1D NMR provides fundamental structural information, 2D NMR techniques are essential for confirming the precise connectivity and regiochemistry of the substituents on the quinazoline ring. emerypharma.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships. emerypharma.comsdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons, helping to assign their specific positions on the benzene (B151609) ring portion of the quinazoline scaffold. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon-hydrogen pairs. columbia.eduyoutube.com This is a powerful tool for definitively assigning the ¹³C signals corresponding to the protonated aromatic carbons in this compound. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. While less critical for a rigid molecule like this compound, it can be used to confirm through-space interactions between protons, further solidifying the structural assignment.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of this compound with a high degree of accuracy (typically to several decimal places). bioanalysis-zone.com This allows for the unambiguous determination of its elemental formula. bioanalysis-zone.com For this compound (C₈H₄Cl₂N₂O), the expected exact mass would be calculated based on the most abundant isotopes of each element. The measured exact mass from an HRMS experiment should match the calculated theoretical mass within a very small error margin (e.g., < 5 ppm), providing strong evidence for the compound's identity. chromatographyonline.com

Table 2: Theoretical Exact Mass for this compound

Molecular Formula Isotope Atomic Mass (Da) Calculated Exact Mass [M+H]⁺ (Da)
C₈H₄Cl₂N₂O ¹²C 12.000000 214.97515
¹H 1.007825
³⁵Cl 34.968853
¹⁴N 14.003074

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. wikipedia.orglabmanager.comnationalmaglab.org The resulting fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable structural information. nationalmaglab.org In an MS/MS experiment of this compound, the protonated molecule [M+H]⁺ would be isolated and then subjected to collision-induced dissociation (CID). labmanager.comunt.edu The analysis of the resulting fragment ions can help to confirm the connectivity of the atoms and the positions of the chloro substituents. For example, the loss of a chlorine atom, carbon monoxide, or other small neutral molecules would produce characteristic fragment ions that can be rationalized based on the proposed structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. dtu.dkedinst.com

FT-IR Spectroscopy : The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. Key expected absorptions include:

A broad O-H stretching band in the region of 3200-3400 cm⁻¹, characteristic of the hydroxyl group. vulcanchem.com

N-H stretching vibrations, if the tautomeric amide form is present.

C=O stretching for the keto tautomer.

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C and C=N stretching vibrations within the quinazoline ring system in the 1400-1600 cm⁻¹ region.

C-Cl stretching vibrations, which are typically found in the lower frequency region of the spectrum.

Table 3: Key Vibrational Modes for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretching 3200-3400 (broad)
Aromatic C-H Stretching >3000
C=C / C=N Stretching 1400-1600

By combining the data from these advanced analytical and spectroscopic techniques, researchers can achieve a comprehensive and unambiguous characterization of this compound, ensuring its structural integrity and purity for further studies.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

Electronic absorption and emission spectroscopy are powerful non-destructive techniques used to probe the electronic transitions within a molecule, providing valuable information about its photophysical properties. The quinazoline scaffold and its derivatives are known to exhibit interesting absorption and luminescence characteristics, which are highly sensitive to their substitution pattern and environment. mdpi.comnih.gov

The photophysical behavior of quinazolinones is largely dictated by π→π* and n→π* transitions within the aromatic system. mdpi.com For this compound, the electronic absorption spectrum is expected to show characteristic bands in the UV region. Based on studies of related compounds, such as 2-aryl-4-chloro-6-iodoquinazolines, multiple absorption bands are anticipated. nih.gov Typically, quinazolinone derivatives exhibit absorption maxima between 260-400 nm. mdpi.com For instance, theoretical studies on 2-(2-hydroxy-3-ethoxyphenyl)-3H-quinazolin-4-one (HQ) and its derivatives show absorption peaks in the UVA range, specifically between 277 and 354 nm. nih.gov The presence of chlorine atoms, being electron-withdrawing groups, and the hydroxyl group, a potential hydrogen-bond donor, on the quinazoline ring of this compound would be expected to modulate the energies of these transitions.

The emission properties of quinazolinones are often characterized by intramolecular charge transfer (ICT) states, leading to fluorescence that can be sensitive to solvent polarity. researchgate.net Many quinazolinone derivatives are fluorescent, with emissions covering a broad spectral range from blue to red, depending on the nature and position of substituents. mdpi.comrsc.org For example, 2-(aryl/thiophen-2-yl)quinazolin-4(3H)-ones can show fluorescence in the blue-green region with high quantum yields. mdpi.com A study on various donor-substituted quinazolines demonstrated that emission wavelengths can be tuned from 414 nm to 597 nm. rsc.org While some derivatives exhibit strong emission in the solid state, others, like those with a cyano group at the 4-position, are less emissive. mdpi.com The fluorescence behavior of this compound would likely be influenced by the heavy atom effect of chlorine, which can sometimes lead to fluorescence quenching. semanticscholar.org

The table below summarizes the photophysical data for several related quinazoline derivatives, illustrating the impact of various substituents on their absorption and emission maxima.

CompoundSolventAbsorption λmax (nm)Emission λem (nm)Stokes Shift (nm)Source
2-(4-methoxystyryl)-3-phenylquinazolin-4(3H)-oneAcetonitrile348485137 mdpi.com
2-(5-chloro-2-hydroxystyryl)-3-phenylquinazolin-4(3H)-oneDMF~355605~250 semanticscholar.org
2-(3,5-bis(trifluoromethyl)phenyl)-4-(morpholino)quinazolineCyclohexane40345047 rsc.org
2-(2-hydroxy-3-ethoxyphenyl)-3H-quinazolin-4-one (HQ)THF277-- nih.gov
HQS (HQ derivative)THF326-- nih.gov

This table presents data for structurally related compounds to infer the potential properties of this compound.

X-ray Diffraction Crystallography for Solid-State Structural Analysis

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of quinazoline derivatives. mdpi.commdpi.com

For this compound, a single-crystal X-ray analysis would reveal the solid-state conformation and packing. While specific crystallographic data for this exact compound is not available in the cited literature, analysis of related halo-substituted quinazolinone structures allows for a well-grounded prediction of its structural features. mdpi.commdpi.com For example, the crystal structure of a 7-chloro-substituted 3-phenyl-quinazolinone was found to crystallize in the monoclinic system. mdpi.com Similarly, a novel quinazolinone derivative, 2a, also crystallized in a monoclinic space group (P 21/c). mdpi.com It is plausible that this compound would adopt a similar crystal system.

The quinazolinone core is generally planar, but substituents can introduce conformational twists. mdpi.comnih.gov A key feature in the crystal packing of quinazolin-2-ones (the keto tautomer of quinazolin-2-ols) is the formation of intermolecular hydrogen bonds. The N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively, often leading to the formation of dimers or extended chains. researchgate.net In the case of this compound, the -OH group at position 2 and the nitrogen atom at position 3 can participate in strong N—H⋯O or O—H⋯N hydrogen bonds, likely forming centrosymmetric dimers.

Furthermore, halogen bonding (C-Cl⋯N or C-Cl⋯O) and π–π stacking interactions between the aromatic rings are expected to play a significant role in stabilizing the crystal lattice. mdpi.commdpi.com Studies on halo-substituted phenyl-quinazolinones have shown the presence of I···Cl and Cl···Cl contacts, indicating the importance of halogen interactions in the crystal packing. mdpi.com The relative orientation of the molecules and the distances between interacting atoms, as determined by X-ray diffraction, are fundamental to understanding the melting point and solubility of the compound. mdpi.com

The table below presents crystallographic data for representative quinazolinone derivatives.

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsSource
3-(4-chlorophenyl)-6-iodo-2-methylquinazolin-4(3H)-one (1)MonoclinicP 21/nI···Cl, Cl···Cl halogen bonds, π∙∙∙π interactions mdpi.com
7-chloro-2-methyl-3-[4-(trifluoromethoxy)phenyl]quinazolin-4(3H)-one (3)MonoclinicP 21/cC–H∙∙∙O, C–H∙∙∙N, F∙∙∙F interactions mdpi.com
Quinazolinone derivative 2aMonoclinicP 21/cπ–π stacking mdpi.com
3-(2-bromophenyl)quinazoline-4-thione--S···Br halogen bonds, π⋯π stacking mdpi.com

This table presents data for structurally related compounds to infer the potential properties of this compound.

Non Biological Applications of 4,6 Dichloroquinazolin 2 Ol and Its Derivatives

Applications in Materials Science

The inherent electronic properties and rigid planar structure of the quinazoline (B50416) core make its derivatives prime candidates for the development of advanced functional materials. nih.gov By chemically modifying the 4,6-dichloroquinazolin-2-ol backbone, researchers can fine-tune the optical and electronic characteristics of the resulting molecules, leading to applications in optoelectronic devices and other advanced material designs. researchgate.netresearchgate.net

Photophysical and Optoelectronic Properties

Derivatives of halogenated quinazolines are of significant interest for their photophysical properties, including their absorption and emission of light. nih.gov These characteristics are crucial for their use in organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices. beilstein-journals.orgresearchgate.net The electronic nature of the quinazoline ring system, often acting as an electron acceptor, can be paired with various electron-donating groups to create donor-acceptor (D-A) molecules. beilstein-journals.orgrsc.org This architecture facilitates intramolecular charge transfer (ICT), a key process governing the fluorescence and color-tuning capabilities of the material. nih.gov

Research on poly-substituted quinazolines, which can be synthesized from dichloro-precursors, demonstrates that their absorption and emission properties are highly tunable. The UV-Vis absorption spectra of these compounds typically show bands resulting from π→π* transitions within the conjugated quinazoline system and ICT bands. nih.gov The emission wavelengths can be shifted across the visible spectrum (from blue to orange) by altering the substituents on the quinazoline core. beilstein-journals.orgrsc.orgmdpi.com For example, attaching different amino groups to the quinazoline framework allows for the fine-tuning of the emission color and quantum yield. rsc.org The polarity of the solvent also significantly influences the emission spectra, a phenomenon known as solvatochromism, which is characteristic of ICT compounds. mdpi.commdpi.com

Quinazoline derivatives have been successfully incorporated into OLEDs as emitters, hosts for phosphorescent materials, and as materials exhibiting thermally activated delayed fluorescence (TADF). beilstein-journals.orgresearchgate.net Some have been engineered into white OLEDs and efficient red phosphorescent OLEDs, demonstrating their versatility. beilstein-journals.orgresearchgate.net

Table 1: Photophysical Properties of Selected Quinazoline Derivatives

Compound Type Donor Group Emission Max (nm) Quantum Yield (%) Application Note
4-Donor Substituted Quinazoline N-phenyl-N-(p-tolyl)amine 450 87.59 Highly fluorescent, potential for blue OLEDs. rsc.org
4-Donor Substituted Quinazoline 10H-phenoxazine 514 22.05 Emission in the green-yellow region. rsc.org
7-Donor Substituted Quinazoline N-phenyl-N-(p-tolyl)amine 458 43.32 High quantum yield for a 7-substituted derivative. rsc.org
Triazoloquinazoline Diethylamino (NEt₂) 486 (in toluene) ~40 Demonstrates solvatochromism. mdpi.com

Advanced Materials Design

The design of advanced materials leverages the unique structural and electronic features of quinazoline derivatives. Their rigid, planar geometry facilitates π-π stacking, which is important for charge transport in organic electronics. mdpi.com However, by introducing bulky substituents—a process enabled by the reactivity of the chlorine atoms on the precursor—this stacking can be controlled to prevent fluorescence quenching in the solid state. mdpi.com

Quinazoline derivatives are used to create molecular glasses, which are amorphous solid materials with high glass-transition temperatures, a desirable property for the stability and longevity of electronic devices. beilstein-journals.org The incorporation of fragments like carbazole, triphenylene, or phenothiazine (B1677639) onto the quinazoline scaffold allows for the fabrication of materials with bipolar charge transport capabilities, meaning they can conduct both electrons and holes, a key feature for efficient OLEDs. beilstein-journals.orgresearchgate.net

Furthermore, the reactivity of the quinazoline core allows for the creation of π-extended conjugated systems through methods like Suzuki and Sonogashira cross-coupling reactions. researchgate.netresearchgate.net This extends the delocalization of electrons across the molecule, which is fundamental for developing materials for nonlinear optics and colorimetric pH sensors. researchgate.netresearchgate.net The protonation of nitrogen atoms in the quinazoline ring can lead to significant color changes, making these compounds sensitive to their chemical environment. researchgate.net

Role as Chemical Intermediates in Industrial Synthesis

The chlorine atoms on the this compound ring are excellent leaving groups, making the compound a versatile chemical intermediate or "building block." The C4-Cl bond is particularly reactive due to the electron-withdrawing effect of the adjacent nitrogen atom, allowing for selective substitution reactions. nih.govmdpi.com This reactivity is exploited in the synthesis of a wide array of more complex molecules for various industries. mdpi.com

Precursors for Agrochemicals

The quinazoline scaffold is found in various agrochemicals, including fungicides and herbicides. mdpi.comdntb.gov.ua Dichloroquinazoline derivatives serve as key precursors for synthesizing these active ingredients. The ability to perform selective nucleophilic aromatic substitution (SNAr) reactions allows for the introduction of different functional groups at the 4-position, leading to a diverse library of potential agrochemical candidates. mdpi.com This synthetic flexibility is crucial in the discovery and optimization of new crop protection agents. While specific examples directly starting from this compound are proprietary, the general utility of dichloroquinazolines as precursors in agrochemical synthesis is well-established in patent literature and chemical research.

Building Blocks for Specialty Chemicals

Beyond agrochemicals, this compound and its analogs are valuable building blocks for a range of specialty chemicals, including dyes and functional materials. a2bchem.com The chemical industry utilizes heterocyclic building blocks to construct complex molecular architectures. bldpharm.combldpharm.com The sequential and regioselective replacement of the chlorine atoms on the quinazoline ring allows for a modular approach to synthesis. mdpi.com For example, the more reactive C4-Cl can be substituted first, followed by a different reaction at the C6-Cl or the C2-OH group, enabling the creation of polysubstituted quinazolines with precise structural control. nih.gov This step-wise functionalization is a powerful tool for producing high-value specialty chemicals used in research and industry.

Catalytic Applications or Ligand Design

The quinazoline structure, with its nitrogen atoms capable of coordinating to metal centers, is an attractive scaffold for the design of ligands used in transition-metal catalysis. Chiral quinazoline-containing ligands have been developed and successfully applied in asymmetric catalysis, where creating a molecule with a specific three-dimensional shape is critical. nih.govmdpi.com

For instance, axially chiral quinazoline-phosphine ligands (Quinazolinaps) have been synthesized and used in rhodium-catalyzed asymmetric hydroboration of olefins. nih.gov These catalysts were found to be highly active and selective, providing excellent yields and high enantioselectivities for the products. nih.gov Similarly, quinazoline-oxazoline (Quinazox) hybrid ligands have been used in palladium-catalyzed asymmetric allylic alkylation reactions. acs.orgnih.gov

While many of these advanced ligands are derived from different quinazoline precursors, the fundamental synthetic chemistry often relies on the selective functionalization of halogenated quinazolines. The principles used to create these complex ligands, often involving metal-catalyzed cross-coupling reactions at halogenated sites, are directly applicable to derivatives of this compound. mdpi.com The development of new catalytic systems is an ongoing area of research, and the versatile quinazoline scaffold continues to provide a robust platform for designing novel and effective ligands. marquette.edu

Future Perspectives and Emerging Research Avenues for Halogenated Quinazolinols

Development of Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable practices. This trend is also impacting the synthesis of halogenated quinazolinols. Researchers are actively exploring new methods that are more environmentally friendly and economically viable.

Key areas of development include:

Green Solvents and Catalysts: Traditional synthetic routes often rely on hazardous solvents and catalysts. To mitigate this, scientists are investigating the use of greener alternatives. For instance, a recent study demonstrated the use of glucose-derived ionic liquids and a copper catalyst for the one-pot synthesis of functionalized quinolines, a related class of compounds. rsc.org This approach offers high yields and the potential for catalyst recycling. rsc.org Similarly, the use of earth-abundant and inexpensive catalysts like chromium(II) chloride has been reported for the atom-economical synthesis of quinolines and pyrroles. rsc.org

Energy-Efficient Reactions: Microwave-assisted synthesis and other energy-efficient techniques are being explored to reduce reaction times and energy consumption.

Renewable Feedstocks: The use of renewable starting materials derived from biomass is a key aspect of sustainable chemistry. mdpi.com Research is underway to develop synthetic routes to halogenated quinazolinols from such sources. mdpi.com

Exploration of Novel Reactivity and Selectivity in Functionalization

The ability to selectively introduce functional groups at specific positions on the quinazoline (B50416) ring is crucial for fine-tuning the properties of these compounds. Researchers are exploring new ways to control the reactivity and selectivity of functionalization reactions.

Recent advances include:

Site-Selective Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful tools for introducing a wide range of substituents onto the quinazoline scaffold. researchgate.netmdpi.com Researchers are developing new catalysts and reaction conditions to achieve high selectivity for specific positions on the ring. For example, the Csp2–Cl bond at the 4-position of the quinazoline ring is highly activated, allowing for selective functionalization at this site. mdpi.com

C-H Functionalization: Direct C-H functionalization is an emerging area that offers a more atom-economical approach to introducing new functional groups, as it avoids the need for pre-functionalized starting materials. chemrxiv.org

Controlling Reaction Intermediates: A deeper understanding of reaction mechanisms and the ability to control reactive intermediates can lead to novel and highly selective transformations. nih.gov This approach allows for the direct synthesis of molecules that are difficult to access through conventional methods. nih.gov

Advanced Computational Tools for Design and Discovery

Computational chemistry is playing an increasingly important role in the design and discovery of new molecules with desired properties. These tools can accelerate the research process by predicting molecular properties and guiding experimental work.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are used to study the electronic structure and reactivity of molecules. mdpi.com This information can help in understanding reaction mechanisms and predicting the outcome of chemical reactions.

Molecular Docking: This technique is used to predict the binding of a molecule to a biological target, such as an enzyme or receptor. mdpi.com It is a valuable tool in drug discovery for identifying potential drug candidates.

Machine Learning (ML) and Artificial Intelligence (AI): ML and AI algorithms can be trained on large datasets of chemical information to predict the properties and activities of new molecules. mdpi.comanl.gov These tools can significantly speed up the discovery of new compounds with specific functionalities. For example, Argonne National Laboratory has developed a suite of advanced computational tools, including machine learning models, for complex chemical analysis and design optimization. anl.gov

Integration into Supramolecular Chemistry and Nanotechnology

The unique properties of halogenated quinazolinols make them attractive building blocks for the construction of more complex molecular architectures in the fields of supramolecular chemistry and nanotechnology.

Supramolecular Assembly: Halogen bonding, a noncovalent interaction involving halogen atoms, can be used to direct the self-assembly of molecules into well-defined supramolecular structures. nih.govnih.gov This has applications in crystal engineering, the design of liquid crystals, and the development of new materials with specific magnetic and conducting properties. nih.gov

Nanomaterials: Halogenated quinazolinols can be incorporated into nanomaterials to impart specific functionalities. For example, they could be used to create sensors, drug delivery systems, or new electronic materials.

Overcoming Synthetic and Characterization Challenges

Despite the significant progress made, there are still challenges to be addressed in the synthesis and characterization of halogenated quinazolinols.

Synthetic Challenges: The development of efficient and selective methods for the synthesis of polysubstituted quinazolinols remains an active area of research. researchgate.net Achieving regioselectivity in halogenation and subsequent functionalization reactions can be particularly challenging.

Characterization Challenges: The unambiguous characterization of complex halogenated quinazolinols requires a combination of advanced analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4,6-Dichloroquinazolin-2-ol to improve yield and purity?

  • Methodological Answer : Synthesis optimization typically involves varying reaction parameters such as temperature, solvent systems, and stoichiometry. For example, sodium hydroxide-mediated hydrolysis of dichloroquinazoline precursors (e.g., 4,6-dichloroquinazoline) under controlled pH and temperature can yield this compound. Adjusting reaction time and purification steps (e.g., recrystallization or column chromatography) can enhance purity. Refer to analogous protocols for 2-chloroquinazolin-4-ol synthesis, where 2% NaOH hydrolysis achieved >95% yield .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (1H/13C) to confirm substitution patterns and hydrogen bonding (e.g., hydroxyl group at position 2).
  • LC-MS for molecular weight verification and purity assessment.
  • X-ray crystallography (if crystalline) to resolve structural ambiguities.
  • UV-Vis spectroscopy to study electronic transitions relevant to reactivity. Data from PubChem and CAS entries for related quinazolines provide reference spectra .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer : Use in vitro assays targeting microbial growth inhibition (e.g., MIC against E. coli or S. aureus) or cytotoxicity (e.g., MTT assays on cancer cell lines). Compare results with structurally similar compounds like 3-Amino-6-chloro-2-methyl-4-phenyl-3,4-dihydroquinazolin-4-ol, which showed IC50 values of 10.5 µM in antitumor studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced pharmacological properties?

  • Methodological Answer :

  • Substitution analysis : Introduce functional groups (e.g., methyl, amino) at positions 2 or 4 to modulate solubility or binding affinity. For example, methyl substitution at position 2 in related quinazolines improved kinase inhibition .

  • Comparative studies : Use data tables (Table 1) to correlate substituents with bioactivity. Adjust chlorine positions to balance reactivity and toxicity .

    Table 1 : Comparative Bioactivity of Quinazoline Derivatives

    CompoundBiological ActivityIC50 (µM)Source
    2-(6-Chloroquinazolin-4(3H)-one)Antitumor10.5
    4,6-Dichloro-2-(chloromethyl)quinazolineAntiviral12.0

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

  • Methodological Answer :

  • Empirical validation : Cross-check experimental NMR shifts (e.g., DMSO-d6 solvent peaks) with density functional theory (DFT)-calculated chemical shifts.
  • Error analysis : Identify artifacts (e.g., solvent interactions, tautomerism) using variable-temperature NMR or deuterium exchange experiments. For example, hydroxyl proton signals in DMSO may broaden due to hydrogen bonding .

Q. How can mechanistic studies elucidate the role of this compound in enzyme inhibition?

  • Methodological Answer :

  • Kinetic assays : Measure inhibition constants (Ki) via Lineweaver-Burk plots under varying substrate concentrations.
  • Molecular docking : Use software like AutoDock to predict binding modes with target enzymes (e.g., dihydrofolate reductase). Compare with chlorinated analogs showing competitive inhibition .

Q. What statistical frameworks address data reliability in high-throughput screening of this compound derivatives?

  • Methodological Answer : Implement empirical contradiction analysis (ECA) to flag outliers. For example, apply the falsification protocol from Zabezhailo & Trunin (2021), which uses iterative hypothesis testing to validate bioactivity trends .

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